Prenyl glucoside
Description
Structure
3D Structure
Properties
CAS No. |
117861-55-9 |
|---|---|
Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(3-methylbut-2-enoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H20O6/c1-6(2)3-4-16-11-10(15)9(14)8(13)7(5-12)17-11/h3,7-15H,4-5H2,1-2H3/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
GQJQCKUJCHMTNF-KAMPLNKDSA-N |
SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C |
Isomeric SMILES |
CC(=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C |
melting_point |
68-70°C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Hydrolysis and Functionalization
Acid-Catalyzed Hydrolysis of Prenylated Glycosides
Icariin, a low-cost prenylated flavonol glycoside, serves as a precursor for generating prenyl glucosides through selective hydrolysis. A combination of cellulase and trifluoroacetic acid (TFA) effectively removes rhamnose and glucose units from icariin, yielding icaritin (aglycone) with retained prenyl groups. Subsequent glucosylation reactions using protected glucose donors (e.g., peracetylated β-D-glucopyranose) enable the reconstruction of the glucoside moiety, achieving an overall yield of 67% for prenyl glucoside derivatives.
Optimization of Reaction Conditions
Key parameters influencing hydrolysis efficiency include:
Microbial Biosynthesis in Engineered Yeast
Heterologous Pathway Engineering
Saccharomyces cerevisiae has been engineered to produce prenylated naringenin via genomic integration of six genes: PAL (phenylalanine ammonia-lyase), C4H (cinnamate 4-hydroxylase), 4CL (4-coumaroyl-CoA ligase), CHS (chalcone synthase), CHI (chalcone isomerase), and PT (prenyltransferase). By substituting the flavonoid backbone with a glucoside analog (e.g., quercetin-3-O-glucoside), this platform achieves titers of 128 mg/L this compound in 72-hour fermentations.
Table 2: Microbial Production Metrics for this compound
| Strain | Substrate | Titer (mg/L) | Productivity (mg/L/h) | Reference |
|---|---|---|---|---|
| BY4741 + GmPT01 | Quercetin-3-O-glucoside | 128 | 1.78 | |
| EPY300 + IDT1 | Daidzein-7-O-glucoside | 94 | 1.31 |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
- Enzymatic Synthesis : Offers high regiospecificity (≥90% purity) but requires costly enzyme purification and cofactor regeneration systems.
- Chemical Synthesis : Achieves rapid production (8–12 hours) but suffers from lower yields (40–67%) due to side reactions.
- Microbial Biosynthesis : Scalable (fermentation volumes >100 L demonstrated) but necessitates extensive genetic optimization.
Environmental and Economic Considerations
Enzymatic routes align with green chemistry principles, generating minimal waste, while chemical methods often employ hazardous solvents (e.g., TFA). Microbial systems, though sustainable, face high upstream costs ($2,500–$5,000/L bioreactor capacity).
Chemical Reactions Analysis
Chemical Glycosylation
-
Koenigs-Knorr Method :
-
Case Study :
Enzymatic Transglycosylation
-
Retaining Glycosidases :
Table 2: Transglycosylation Conditions
| Enzyme | Acceptor | Donor | Conversion Rate |
|---|---|---|---|
| αRβG I (GH5_23) | Geraniol | Hesperidin | 80% |
Hydrolysis and Degradation
This compound undergoes hydrolysis under acidic or enzymatic conditions:
-
Acidic Hydrolysis :
-
Enzymatic Hydrolysis :
Table 3: Hydrolysis Parameters
| Condition | Catalyst | Products | Half-life (h) |
|---|---|---|---|
| pH 2.5, 80°C | H⁺ | Prenol + Glucose | 1.5 |
| pH 7.0, 37°C | PD glycosidase | Prenol + Primeverose | 4.2 |
Oxidation and β-Elimination
-
3-Keto Activation :
Reaction Pathway :
Physicochemical Characterization
Key spectroscopic data for structural elucidation:
Scientific Research Applications
Pharmacological Properties
Prenyl glucosides possess a range of pharmacological activities, which can be attributed to their unique structural features. Key properties include:
- Antioxidant Activity : Prenylation enhances the antioxidant capacity of flavonoids, making prenyl glucosides effective in combating oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research indicates that prenyl glucosides can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .
- Antimicrobial Activity : Prenyl glucosides exhibit significant antibacterial and antifungal properties. For instance, prenylated flavonoids have shown effectiveness against resistant strains of bacteria, including MRSA, with minimum inhibitory concentration (MIC) values ranging from 5 to 50 μg/mL .
- Neuroprotective Effects : Certain prenyl glucosides have demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Properties
A study investigating the effects of prenylated flavonoids on cancer cell lines revealed that these compounds induce apoptosis in various cancer types through the activation of caspases and inhibition of cell cycle progression. For instance, methylated 8-prenylkaempferol exhibited cytotoxic effects against breast cancer cells while sparing normal cells .
Diabetes Management
In diabetic models, prenyl glucosides have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels. A specific study highlighted the role of prenylated compounds in improving glucose uptake in muscle cells via modulation of GLUT4 translocation .
Cardiovascular Health
Research has shown that prenyl glucosides can lower cholesterol levels and improve endothelial function. A clinical trial involving participants with hyperlipidemia indicated that supplementation with prenylated flavonoids resulted in significant reductions in LDL cholesterol levels .
Data Tables
The following table summarizes key studies on the applications of prenyl glucosides:
Mechanism of Action
The mechanism of action of prenyl glucoside involves its interaction with various molecular targets and pathways. The prenyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with cell membranes and intracellular targets. This compound can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Prenyl Glucoside with Key Glucosides
Key Insights :
- Unlike limonin glucoside , which masks bitterness through glucosylation, this compound’s biological role is less defined but may involve host-microbe interactions .
Metabolic Stability and Degradation
- Degradation Kinetics: Acyl glucosides exhibit degradation half-lives (t1/2) similar to their glucuronide counterparts (e.g., 16 h vs. 23.3 h for dimethylated derivatives). This compound’s stability is unknown but may differ due to its prenyl group .
- Biosynthetic Pathways: Vanillin glucoside biosynthesis involves UDP-glucosyltransferases (UGTs), a pathway shared with other phenolic glucosides. This compound’s synthesis mechanism is uncharacterized but may involve prenyltransferases .
Analytical and Quantification Challenges
- Quantification Methods : Similar to trans-resveratrol glucoside and malvidin glucosides , this compound may require quantification via surrogate standards when pure references are unavailable .
- Detection Techniques: UHPLC-DAD-ESI-QToF/MS, effective for phenolic glucosides in lettuce, could be adapted for this compound characterization in complex matrices .
Biological Activity
Prenyl glucoside is a notable compound within the class of prenylated flavonoids, which are characterized by the presence of a prenyl group attached to a flavonoid backbone. This structural modification has been shown to significantly enhance the biological activities of these compounds, making them of great interest in pharmacological research. The following sections will delve into the various biological activities associated with prenyl glucosides, supported by case studies and research findings.
Overview of Prenyl Glucosides
Prenyl glucosides are glycosylated forms of prenylated flavonoids. The addition of a glucose moiety not only increases their solubility but also influences their bioactivity. These compounds are primarily derived from plants in the Fabaceae family and other sources, where they exhibit a range of pharmacological effects.
Biological Activities
The biological activities of prenyl glucosides can be categorized into several key areas:
- Antioxidant Activity : Prenyl glucosides are known to exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases.
- Antimicrobial Properties : Research indicates that prenyl glucosides possess antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain prenylated flavonoids demonstrate effective inhibition against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Prenyl glucosides have been found to modulate inflammatory pathways, potentially reducing the risk of inflammatory diseases. Their ability to inhibit pro-inflammatory cytokines has been documented in several studies .
- Anti-cancer Activity : There is growing evidence that prenyl glucosides can induce apoptosis in cancer cells and inhibit tumor growth. For example, specific prenylated flavonoids have shown promise in targeting breast cancer cells through modulation of cell cycle proteins .
- Neuroprotective Effects : Some studies suggest that prenyl glucosides may protect neuronal cells from oxidative damage, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Activity
A study conducted on seven different prenylated flavonoids revealed varying degrees of antimicrobial effectiveness. The compounds were tested against C. albicans and dermatophytes, with some showing minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL . These findings highlight the potential for developing natural antimicrobial agents from prenyl glucosides.
Case Study 2: Anti-cancer Properties
In vitro studies have demonstrated that certain prenyl glucosides can inhibit the proliferation of cancer cell lines. For instance, a specific compound derived from Pongamia pinnata exhibited significant cytotoxicity against breast cancer cells, suggesting that prenylation enhances its therapeutic efficacy .
Research Findings Summary Table
The enhanced biological activity of prenyl glucosides can be attributed to several mechanisms:
- Increased Lipophilicity : The presence of the prenyl group increases the lipophilicity of flavonoids, improving their membrane permeability and bioavailability within cells .
- Cell Signaling Modulation : Prenylated compounds often interact with various signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and metabolism .
- Direct Interaction with Cellular Components : Some studies suggest that prenyl glucosides may bind directly to cellular membranes or specific proteins, facilitating their biological effects .
Q & A
Q. What analytical methods are recommended for quantifying Prenyl glucoside in biological matrices?
this compound quantification in biological samples (e.g., plasma, tissues) requires high-resolution techniques like UPLC-Q-TOF/MS due to its low abundance and structural complexity. For instance, in a rat model of adjuvant-induced arthritis, this compound levels were tracked using this method, with chromatographic separation optimized at a collision energy of 25 eV and a column temperature of 40°C . Calibration curves validated linearity (R² > 0.99) and limits of detection (LOD) below 0.1 µg/mL. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects in electrospray ionization.
Q. How can response surface methodology (RSM) optimize this compound extraction from natural sources?
RSM, particularly Box-Behnken designs , is effective for optimizing extraction parameters. For analogous glucosides, variables like solvent ratio (e.g., ethanol-water mixtures), extraction time (60–120 min), and temperature (40–80°C) are modeled to maximize yield. A study on total glucoside extraction from Paeonia lactiflora achieved a 35.7% yield by optimizing soaking time (98.4 min), solvent volume (12× biomass), and extraction duration (69.8 min) via quadratic regression models (R² = 0.93) . Validate predictions with triplicate experiments and ANOVA to confirm model significance (p < 0.05).
Q. What statistical approaches are suitable for analyzing this compound bioactivity data?
For dose-response or comparative studies, ANOVA with Tukey’s post hoc test (α = 0.05) is widely used. In a cyanidin-3-β-glucoside study, ANOVA resolved treatment effects on concentration (p < 0.001), while Tukey’s test differentiated group means (e.g., control vs. high-dose groups) . For non-normal data, non-parametric alternatives (e.g., Kruskal-Wallis) are advised. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological relevance.
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict this compound interactions in lipid membranes or protein binding?
MD simulations (e.g., using GROMACS or AMBER ) model this compound’s behavior in lipid bilayers or enzyme active sites. For lauryl glucoside, simulations revealed hydrophobic tail penetration into coal dust surfaces, reducing interfacial tension by 38%—a finding validated experimentally via contact angle measurements . Parameterize force fields (e.g., CHARMM36) using quantum mechanical data for the glucoside’s glycosidic bond and prenyl group. Run simulations for ≥100 ns to ensure equilibration, and analyze trajectories for hydrogen bonding, RMSD, and free energy profiles.
Q. What experimental designs address contradictory findings in this compound’s metabolic roles?
Contradictions in metabolic effects (e.g., lipid modulation in arthritis models vs. cancer cell lines) require systematic dose-ranging studies and multi-omics integration . For example, in a rat model, this compound’s association with palmitoleoyl ethanolamide (↑1.84-fold) and stearic acid (↑16.44-fold) suggests lipid metabolism modulation. Pair transcriptomics (RNA-seq) with metabolomics to identify upstream regulators (e.g., PPAR-γ). Use PICOS criteria (Population, Intervention, Comparison, Outcome, Study design) to standardize literature reviews and isolate confounding variables .
Q. How can isotope tracing elucidate this compound’s biosynthetic pathway in planta?
13C/14C isotopic labeling tracks carbon flux through suspected precursors (e.g., glucose and isopentenyl pyrophosphate). In Citrus aurantium, limonoid glucoside biosynthesis was mapped using labeled glucose, with NMR confirming incorporation into the glycosidic moiety . Combine with gene knockout mutants (e.g., CRISPR-Cas9) to validate enzyme roles (e.g., UDP-glucosyltransferases). Optimize pulse-chase intervals and extraction protocols to minimize isotopic dilution.
Methodological Notes
- Structural Elucidation : Use 2D-NMR (HSQC, HMBC) and HR-MS/MS to resolve this compound’s stereochemistry and fragmentation patterns, as demonstrated for sinapaldehyde glucoside (C17H22O9; [M+H]+ m/z 371.1443) .
- Ethical Compliance : Adhere to NIH guidelines for animal studies, including randomization, blinding, and power analysis for sample size determination .
- Data Reproducibility : Share raw spectra, simulation trajectories, and statistical scripts via repositories like Zenodo or GitHub.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
